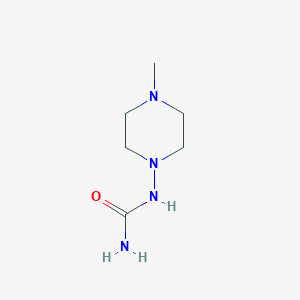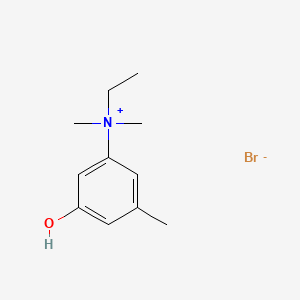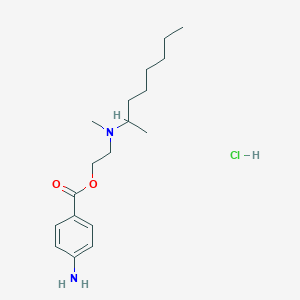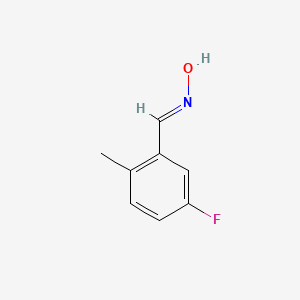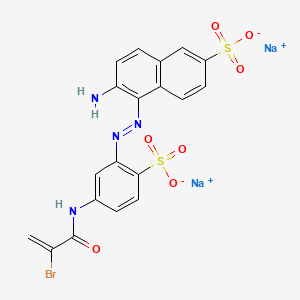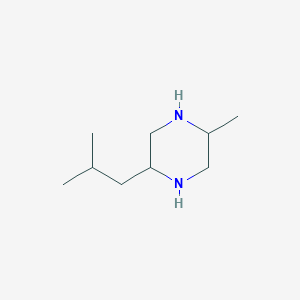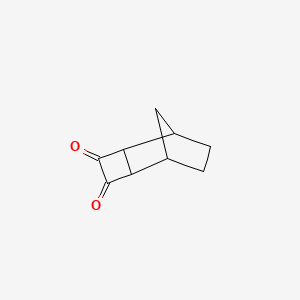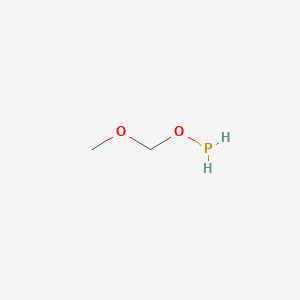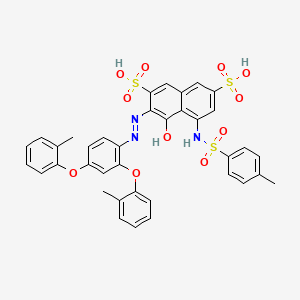
Benzenamine, 4-((4-nitrophenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-((4-nitrophenyl)methyl)-, also known as 4-((4-nitrophenyl)methyl)aniline, is an organic compound with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to the benzenamine structure, making it a significant molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-nitrophenyl)methyl)- typically involves the nitration of benzenamine derivatives. One common method is the reaction of 4-nitrobenzyl chloride with benzenamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-((4-nitrophenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: 4-((4-aminophenyl)methyl)aniline.
Reduction: 4-((4-nitrosophenyl)methyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 4-((4-nitrophenyl)methyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-((4-nitrophenyl)methyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N-methyl-4-nitro-: Similar structure but with a methyl group instead of a nitrophenyl group.
Benzenamine, N-[(4-nitrophenyl)methylene]-: Contains a methylene bridge between the benzenamine and nitrophenyl groups.
Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Features additional methyl groups on the aromatic ring.
Uniqueness
Benzenamine, 4-((4-nitrophenyl)methyl)- is unique due to the presence of both a benzenamine and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biological molecules. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
726-17-0 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
4-[(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12N2O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(16)17/h1-8H,9,14H2 |
Clave InChI |
XTAVQWSBKJAURD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

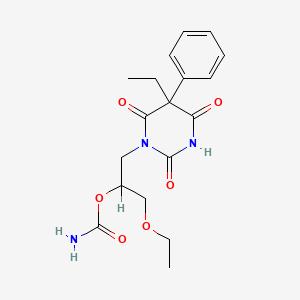
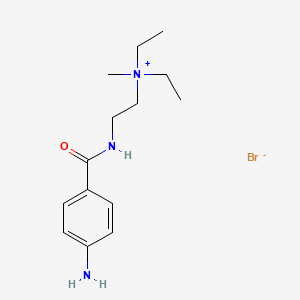
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
